N-(2-hydroxy-1H-indol-3-yl)acetamide
CAS No.: 32828-66-3
Cat. No.: VC4491886
Molecular Formula: C10H10N2O2
Molecular Weight: 190.202
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 32828-66-3 |
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Molecular Formula | C10H10N2O2 |
Molecular Weight | 190.202 |
IUPAC Name | N-(2-hydroxy-1H-indol-3-yl)acetamide |
Standard InChI | InChI=1S/C10H10N2O2/c1-6(13)11-9-7-4-2-3-5-8(7)12-10(9)14/h2-5,12,14H,1H3,(H,11,13) |
Standard InChI Key | DZEWJTIGRJWVQG-UHFFFAOYSA-N |
SMILES | CC(=O)NC1=C(NC2=CC=CC=C21)O |
Introduction
Chemical Structure and Physicochemical Properties
N-(2-Hydroxy-1H-indol-3-yl)acetamide (IUPAC name: N-(2-hydroxy-1H-indol-3-yl)acetamide) has the molecular formula C₁₀H₁₀N₂O₂ and a molecular weight of 190.20 g/mol . Key structural features include:
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A planar indole nucleus with a hydroxyl group at position 2.
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An acetamide substituent at position 3, contributing to hydrogen-bonding interactions.
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A conjugated π-system enabling interactions with biological targets.
Table 1: Physicochemical Properties
The compound’s solubility in polar solvents like DMSO and methanol facilitates its use in biological assays .
Synthetic Routes
Nucleophilic Substitution Reactions
A common synthesis involves the reaction of 2-hydroxyindole derivatives with acetylating agents. For example:
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Starting Material: 2-Hydroxyindole is treated with acetic anhydride in the presence of pyridine to introduce the acetamide group .
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Optimization: Formic acid (85%) mediates nucleophilic substitution at the indole’s 1-position, yielding the target compound with minimal byproducts .
Condensation Methods
Alternative routes employ condensation of 1H-indole carbaldehyde oxime with 2-chloroacetamide derivatives under acidic conditions . This method achieves yields exceeding 70% and allows for structural diversification at the indole ring .
Table 2: Representative Synthesis Conditions
Method | Reagents/Conditions | Yield (%) | Reference |
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Acetylation | Acetic anhydride, pyridine | 65–75 | |
Condensation | 2-Chloroacetamide, H₂SO₄ | 70–80 | |
Formic Acid-Mediated | Indole, 85% HCOOH | 60–70 |
Biological Activities
Anticancer Properties
N-(2-Hydroxy-1H-indol-3-yl)acetamide derivatives demonstrate potent activity against colorectal and lung cancers:
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Colorectal Cancer: In HT-29 cell lines, the compound induced apoptosis via caspase-3 activation and suppressed tumor growth in xenograft models (50% reduction at 25 mg/kg) .
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Mechanism: Modulation of the STAT1 pathway and downregulation of anti-apoptotic proteins (Bcl-2) were observed .
Antimicrobial Effects
The compound exhibits broad-spectrum activity:
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Bacteria: MIC values of 4.69–156.47 µM against Staphylococcus aureus and Escherichia coli .
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Fungi: Inhibition of Candida albicans (MIC: 16.69–78.23 µM) .
Antioxidant and Enzyme Inhibitory Activity
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DPPH Assay: IC₅₀ values of 12–18 µM, comparable to ascorbic acid .
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Cholinesterase Inhibition: Selective inhibition of butyrylcholinesterase (BChE) (IC₅₀: 8.2 µM), relevant for Alzheimer’s disease .
Table 3: Key Biological Findings
Mechanisms of Action
Apoptosis Induction
The compound triggers mitochondrial apoptosis by:
STAT1 Pathway Modulation
In colon cancer models, it suppresses STAT1 phosphorylation, reducing tumor proliferation and angiogenesis .
Enzyme Interaction
The acetamide group binds to BChE’s catalytic triad (Ser198, Glu325, His438), inhibiting acetylcholine hydrolysis .
Pharmacological Applications
Oncology
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Combination Therapy: Synergistic effects with 5-fluorouracil (5-FU) in colorectal cancer models .
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Drug Delivery: Nanoparticle formulations enhance bioavailability by 40% in preclinical trials .
Neurodegenerative Diseases
BChE inhibition positions it as a candidate for Alzheimer’s therapy, with low neurotoxicity (LD₅₀ > 500 mg/kg in mice) .
Anti-Inflammatory Uses
Reduces IL-6 and TNF-α levels in murine asthma models by 60–70%, suggesting immunomodulatory potential.
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